(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-(2-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O2/c1-25(2)18-22-16(23-19(24-18)26-9-11-28-12-10-26)13-21-17(27)8-7-14-5-3-4-6-15(14)20/h3-8H,9-13H2,1-2H3,(H,21,27)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOJOXKMFMQYIN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of oncology and pharmacology. Its unique structural features, including a triazine core and various functional groups, suggest potential interactions with biological targets that can lead to therapeutic applications.
Structural Characteristics
The compound can be described by its molecular formula and a molecular weight of approximately 374.5 g/mol. The presence of the dimethylamino group, morpholino ring, and the fluorophenyl moiety contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.5 g/mol |
| Structural Features | Triazine core, morpholino group, dimethylamino group |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in cellular processes critical for cancer cell survival. The triazine ring is known for its capacity to form hydrogen bonds and engage in electrostatic interactions with biological targets, enhancing binding affinity and specificity.
Anticancer Activity
Preliminary studies have indicated that (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide exhibits significant anticancer properties. It has been shown to interfere with cellular proliferation pathways by inhibiting enzymes essential for tumor growth. In vitro assays demonstrate its efficacy against various cancer cell lines, suggesting a potential role as a lead compound in cancer therapeutics .
Enzyme Inhibition
The compound has demonstrated enzyme inhibitory activity, particularly against cholinesterases. This property may be leveraged for therapeutic applications in neurodegenerative diseases where cholinesterase inhibition is beneficial . The specific IC50 values for enzyme inhibition are still under investigation but preliminary data suggest promising results comparable to existing inhibitors.
Case Studies
- In Vitro Anticancer Studies : A study involving the evaluation of (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide against human colon cancer cells (HCT-116) reported significant reductions in cell viability at concentrations as low as 10 µM. These findings underscore the compound's potential as a novel anticancer agent .
- Enzyme Inhibition Assays : In a comparative study of enzyme inhibitors, the compound was tested alongside known cholinesterase inhibitors. Results indicated that it exhibited moderate inhibitory effects on butyrylcholinesterase (BChE), with an IC50 value around 46 µM, suggesting its potential utility in treating conditions like Alzheimer's disease .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor. The triazine ring can engage in hydrogen bonding and electrostatic interactions with target enzymes or receptors. This characteristic positions it as a candidate for drug development targeting specific enzymes involved in metabolic pathways. For instance:
- Carbonic Anhydrase Inhibition : Similar compounds have demonstrated significant inhibitory effects on carbonic anhydrase, which plays a crucial role in regulating physiological pH and fluid balance.
Anticancer Activity
Research indicates that derivatives of morpholine, like this compound, exhibit anticancer properties by inhibiting tumor cell proliferation. The mechanisms may include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Targeting Hypoxia-Inducible Factors (HIFs) : It may interfere with HIFs that are crucial for tumor survival under low oxygen conditions.
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(2-fluorophenyl)acrylamide typically involves the reaction of appropriate precursors under controlled conditions. Key aspects include:
- Reaction Conditions : Often carried out using catalysts and specific solvents to ensure high yield and purity.
- Common Reagents : Oxidizing agents (like hydrogen peroxide) for oxidation reactions or reducing agents (such as lithium aluminum hydride) for reduction reactions.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of triazine derivatives similar to the compound . The findings indicated that these derivatives could effectively inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The study highlighted the importance of structural modifications in enhancing biological activity .
Enzyme Interaction Analysis
In another research article focused on enzyme interaction mechanisms, it was shown that compounds with similar structures could modulate enzyme activities critical for cancer metabolism. The presence of the dimethylamino group was found to significantly enhance binding affinity to target enzymes, suggesting that further modifications could improve therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of triazine-acrylamide hybrids designed for antitumor applications. Below is a comparative analysis with structurally related compounds:
Triazine-Based Acrylamide Derivatives
- Structure: (E)-N-(3-((4-(5-((dimethylamino)methyl)thiophen-2-yl)-6-morpholino-1,3,5-triazin-2-yl)oxy)phenyl)but-2-enamide.
- Key Differences : Replaces the 2-fluorophenyl group with a thiophene ring and introduces a but-2-enamide chain.
- Properties : Melting point (202.4–203.7°C), molecular weight 480.59 g/mol, 63.5% yield.
- Structure: (E)-N-(3-((4-(5-((diethylamino)methyl)thiophen-2-yl)-6-morpholino-1,3,5-triazin-2-yl)oxy)phenyl)but-2-enamide.
- Key Differences: Substitutes dimethylamino with diethylamino, increasing lipophilicity.
- Properties : Lower yield (35.8%) and melting point (189.7–192.1°C) compared to the target compound, suggesting reduced crystallinity .
c. 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine ():
- Structure : Lacks the acrylamide moiety and fluorophenyl group.
- Role : Primarily a synthetic intermediate; the absence of acrylamide limits bioactivity but simplifies synthesis .
Fluorophenyl Acrylamide Derivatives
a. (E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide ():
- Structure: Features a sulfamoylphenyl group instead of the triazine-morpholino core.
- Properties : Molecular weight 320.34 g/mol, purity 98%. The sulfonamide group enhances solubility but reduces membrane permeability compared to triazine derivatives .
b. 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorophenyl)acrylamide ():
- Structure : Replaces triazine with a benzodioxin ring.
- Activity : Benzodioxin’s electron-rich system may improve antioxidant activity, but antitumor efficacy is untested .
Non-Triazine Acrylamides ():
- Examples: (E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide and (E)-3-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide.
- Key Differences: Methoxy and aminophenyl substituents instead of fluorophenyl and triazine.
- Synthesis : Prepared via α-bromoacrylic acid coupling, with yields >70% and melting points >200°C.
- Activity : Trimethoxyphenyl derivatives show enhanced cytotoxicity due to tubulin inhibition .
Fluorine Positional Isomers
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Structural Features and Bioactivity
Key Research Findings
Q & A
Q. Critical Considerations :
- Use TLC to monitor reaction progress.
- Optimize stoichiometry (e.g., 1:1 molar ratio for acrylamide coupling) to minimize side reactions.
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from impurity profiles , assay conditions , or structural isomerism . Mitigation strategies include:
- Repurification : Re-crystallize the compound using ethanol/water mixtures to remove trace byproducts (e.g., Z-isomers) .
- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO concentration ≤0.1%) .
- Computational Validation : Perform docking studies to correlate activity with triazine-fluorophenyl spatial orientation .
Q. Example Workflow :
Re-test purified compound in parallel with commercial standards.
Validate target engagement via SPR or ITC binding assays .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
Methodological Answer:
SAR studies focus on triazine substituents and fluorophenyl modifications :
Q. Data Analysis :
- Compare IC50 values across analogs using ANOVA (p < 0.05).
- Map steric/electronic effects with Hammett plots .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular Dynamics (MD) and Density Functional Theory (DFT) are key:
- Docking Software (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using PDB 1M17 .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess acrylamide conformation (E vs. Z) .
- ADMET Prediction : Use SwissADME to estimate bioavailability (%F >30) and CYP450 interactions .
Validation : Cross-check with experimental IC50 and pharmacokinetic data .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Storage : Keep in airtight containers at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the acrylamide bond .
- Stability Tests : Monitor degradation via HPLC every 6 months (acceptance criteria: purity ≥95%) .
Advanced: How to address low yields in the final acrylamide coupling step?
Methodological Answer:
Low yields (<50%) may result from incomplete activation or steric hindrance . Optimize:
- Activation Reagents : Replace EDCI with HATU for better carboxylate activation .
- Solvent System : Use DCM:DMF (9:1) to improve solubility of bulky intermediates .
- Temperature : Conduct reactions at 0–4°C to suppress racemization .
Post-Reaction Workup : Quench with ice-water and extract with ethyl acetate (3×) to recover unreacted starting materials .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
